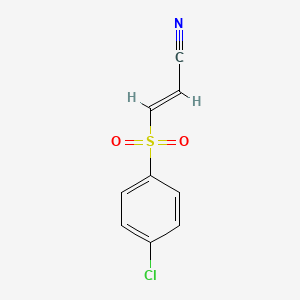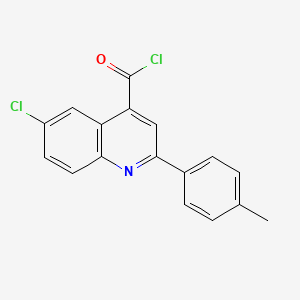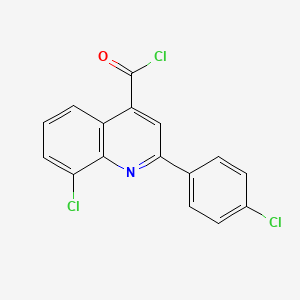![molecular formula C11H9ClN2O2S B3022138 6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine CAS No. 52117-91-6](/img/structure/B3022138.png)
6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine
Übersicht
Beschreibung
Stereoselective Behavior Analysis
The functional diltiazem analogue 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine exhibits stereoselective behavior, which is crucial for its role as a blocker of cardiovascular L-type calcium channels. The separation of enantiomers and the assignment of their absolute configuration were achieved through chiral HPLC and VCD in conjunction with DFT calculations. The study of their functional, electrophysiological, and binding properties, along with in silico superimposition over diltiazem, revealed significant differences between the enantiomers, which corresponded with the experimental data. These findings suggest specific molecular regions responsible for cardiac stereoselectivity and vascular stereospecificity .
Synthesis of Tetrahydropyridine Derivatives
A novel synthesis method for sulfonated tetrahydropyridine derivatives was developed through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This reaction proceeds efficiently without catalysts or additives, yielding the desired products in moderate to good yields. The process involves the formation of sulfonyl radicals initiated by aryldiazonium tetrafluoroborates, with two molecules of the latter being involved in the reaction .
Thromboxane Receptor Antagonism and Synthase Inhibition
The synthesis and evaluation of enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid and its analogs were performed using a highly diastereoselective alkylation method. These enantiomerically pure compounds were tested for their in vitro activity as thromboxane receptor antagonists and thromboxane synthase inhibitors, showing equipotency with their racemic counterparts. Furthermore, their pharmacologic profile and bioavailability were confirmed to be similar to the racemic compounds upon oral administration in guinea pigs .
Molecular Structure of Sulfonamide Derivative
The crystal structure of the sulfonamide derivative 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide was determined, revealing a dihedral angle of 46.85° between the pyridine rings. The molecular arrangement in the crystal is characterized by N—H⋯N hydrogen bonds forming zigzag chains, which is a significant aspect of its molecular structure .
Synthesis of an Aza Analogue of Enviroxime
The synthesis of 6-[[(hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-imidazo[4,5-b]pyridin-2-amine, an aza analogue of enviroxime, was achieved in eight steps starting from 6-hydroxynicotinic acid. Despite the successful synthesis, the compound was found to be inactive against rhinovirus 1B and poliovirus type 1, indicating the importance of biological activity studies in the development of new compounds .
Conformational Polymorphism in Sulfapyridine
The study of conformational polymorphism in sulfapyridine revealed three crystalline forms with different molecular conformations, as indicated by their torsion angles. The crystal structures were determined by X-ray single crystal structure analysis, and the bond lengths and angles were found to be consistent across the molecules in these structures. This research provides valuable insights into the polymorphic behavior of sulfapyridine and its implications for pharmaceutical applications .
Properties of Polyimides Containing Pyridine and Sulfur Units
A series of polyimides containing pyridine and sulfur units were synthesized to investigate their structure-property relationships. These polyimides exhibited excellent optical properties, including high refractive indices and low birefringence. Comparative studies on their solubility, thermal, mechanical, and optical transparency properties were performed, highlighting the influence of structural changes on the properties of these high refractive polymers .
Synthesis of 1-(Arylsulfonyl)pyrrolidines
A convenient method for synthesizing 1-(arylsulfonyl)pyrrolidines was developed through the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols. This reaction proceeds under mild conditions and allows for the formation of pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment in position 2, expanding the repertoire of synthetic methods for such compounds .
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)sulfonylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-1-4-10(5-2-8)17(15,16)11-6-3-9(13)7-14-11/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCZPMIRVLOPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614664 | |
| Record name | 6-(4-Chlorobenzene-1-sulfonyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52117-91-6 | |
| Record name | 6-(4-Chlorobenzene-1-sulfonyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

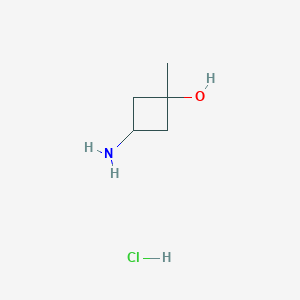

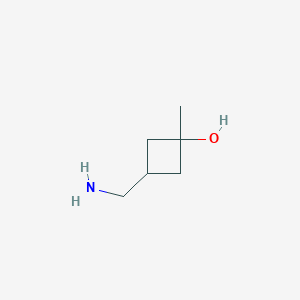
![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B3022059.png)
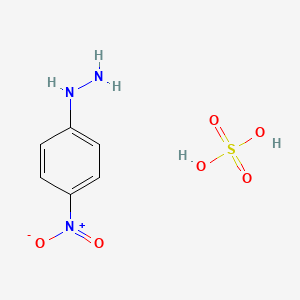
![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B3022061.png)
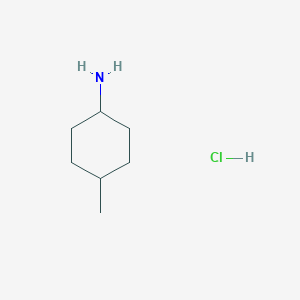
![[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine](/img/structure/B3022065.png)



